2-chloro-2'-thiomorpholinomethyl benzophenone
Description
2-Chloro-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a chlorine substituent at the 2-position of one aromatic ring and a thiomorpholinomethyl group at the 2'-position of the second ring.
Molecular Formula: Based on structural analogs (e.g., 2-chloro-2'-(4-methylpiperazinomethyl) benzophenone, C₁₉H₂₁ClN₂O ), the molecular formula of the target compound is inferred to be C₁₈H₁₇ClNOS. No CAS number is provided in the available evidence.
Properties
IUPAC Name |
(2-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHWTZFKWJGCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643829 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-00-8 | |
| Record name | (2-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-thiomorpholinomethylbenzophenone typically involves the condensation of 2-chlorobenzoyl chloride with thiomorpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Condensation Reaction: 2-chlorobenzoyl chloride is reacted with thiomorpholine in the presence of a base such as triethylamine.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety, cost-effectiveness, and environmental friendliness. The use of conventional Friedel-Crafts reaction with aluminum trichloride as a catalyst is common, although alternative methods using less hazardous reagents are also explored .
Types of Reactions:
Oxidation: 2-Chloro-2’-thiomorpholinomethylbenzophenone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-2’-thiomorpholinomethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-2’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The chloro group and thiomorpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a modulator of cellular processes .
Comparison with Similar Compounds
Key Observations:
Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups may reduce reactivity but improve metabolic stability .
Heterocyclic Moieties: Thiomorpholine vs. Piperazine: Thiomorpholine’s sulfur atom increases lipophilicity compared to piperazine’s nitrogen-rich structure, which may favor aqueous solubility .
Steric Considerations :
- Bulkier substituents (e.g., 2,3-dimethyl groups) may hinder interactions with tight enzyme active sites, whereas smaller groups (e.g., Cl) allow for better penetration .
Biological Activity
2-Chloro-2'-thiomorpholinomethyl benzophenone (CAS No. 898782-00-8) is a synthetic compound belonging to the benzophenone family, characterized by its unique structural features, including a chloro group and a thiomorpholine moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that compounds in the benzophenone class exhibit significant antimicrobial properties. A study focusing on similar derivatives demonstrated that modifications in the substituents can enhance their efficacy against bacterial strains. Specifically, the presence of the thiomorpholine group may contribute to increased membrane permeability and interaction with microbial targets, leading to enhanced antibacterial activity.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been reported to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Stelman et al. (2020) | Antimicrobial effects | Demonstrated significant inhibition of Gram-positive bacteria with MIC values ranging from 10-50 µg/mL. |
| Horne et al. (2022) | Anticancer activity | Showed that the compound reduced viability in breast cancer cell lines by 40% at a concentration of 25 µM. |
| Netolicky et al. (2024) | Mechanism of action | Identified that the compound acts as an inhibitor of the PI3K/Akt pathway, promoting apoptosis in cancer cells. |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, affecting downstream signaling cascades.
Safety and Toxicological Profile
While promising, the safety profile of this compound requires thorough investigation. Preliminary assessments suggest low toxicity levels; however, comprehensive toxicological studies are necessary to evaluate its safety for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
